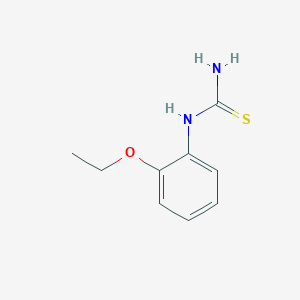

1-(2-Ethoxyphenyl)-2-thiourea

Beschreibung

Contextualization of N-Substituted Thioureas in Contemporary Organic Chemistry

N-substituted thioureas are a class of organic compounds characterized by the presence of a thiourea (B124793) core, (R¹R²N)(R³R⁴N)C=S, where at least one nitrogen atom is attached to a substituent other than hydrogen. researchgate.net These compounds are structurally analogous to ureas but with the oxygen atom replaced by sulfur, a substitution that imparts distinct chemical properties. scispace.com The presence of nitrogen, and sulfur donor atoms allows for a variety of bonding possibilities, making them versatile ligands in coordination chemistry. basjsci.edu.iqmdpi.com They can coordinate to metal ions as monodentate, bidentate, or even multidentate ligands. basjsci.edu.iqmdpi.com

The synthesis of N-substituted thioureas is often straightforward, achievable through methods like the reaction of amines with carbon disulfide or the use of ammonium (B1175870) thiocyanates. researchgate.net This accessibility has contributed to their widespread investigation. In organic synthesis, they serve as valuable intermediates for the preparation of various heterocyclic compounds and guanidines. researchgate.netbasjsci.edu.iq For instance, they are utilized in the Biginelli reaction to produce dihydropyrimidinethiones, which are important pharmacological scaffolds. organic-chemistry.org

Furthermore, the unique electronic and structural features of N-substituted thioureas have led to their exploration in materials science. They have been investigated as precursors for metal complexes and nanoparticles with potential applications in catalysis and electronics. ontosight.ai Their ability to form extensive hydrogen bonding networks also makes them interesting candidates for supramolecular chemistry and crystal engineering. researchgate.net

Research Rationale and Scope for 1-(2-Ethoxyphenyl)-2-thiourea

The specific compound this compound, with the chemical formula C₉H₁₂N₂OS, has emerged as a compound of interest due to its particular substitution pattern. nih.gov The presence of the 2-ethoxyphenyl group introduces specific steric and electronic effects that can influence its chemical behavior, including its reactivity, coordination properties, and intermolecular interactions.

Research into this compound is often aimed at understanding how the ethoxy substituent at the ortho position of the phenyl ring modulates the properties of the thiourea moiety. This includes studying its crystal structure to elucidate intramolecular and intermolecular hydrogen bonding patterns, which are crucial for understanding its solid-state behavior and potential for forming co-crystals or complexes. tandfonline.comtandfonline.com

Spectroscopic and analytical studies are fundamental to characterizing the compound and understanding its electronic properties. Techniques such as FT-IR, ¹H NMR, and ¹³C NMR are employed to confirm its structure and provide insights into the chemical environment of its constituent atoms. scispace.comtandfonline.com

The academic interest in this compound also extends to its potential applications. For example, its ability to act as a ligand for transition metals is an area of active investigation, with potential implications for catalysis and the development of new materials. basjsci.edu.iqnuph.edu.ua The study of its derivatives and their properties further broadens the scope of research, allowing for a systematic exploration of structure-property relationships within this family of compounds. tandfonline.comtandfonline.com

Chemical and Physical Properties of this compound

The fundamental properties of this compound have been determined through various computational and experimental methods. These properties are crucial for its handling, characterization, and application in further research.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂OS | nih.gov |

| Molecular Weight | 196.27 g/mol | nih.gov |

| IUPAC Name | (2-ethoxyphenyl)thiourea | nih.gov |

| CAS Number | 1516-38-7 | nih.gov |

| Physical Description | White or off-white crystalline solid | ontosight.ai |

| Melting Point | ~120-125°C | ontosight.ai |

| XLogP3 | 1.5 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

| Exact Mass | 196.06703418 Da | nih.gov |

| Monoisotopic Mass | 196.06703418 Da | nih.gov |

| Topological Polar Surface Area | 79.4 Ų | nih.gov |

| Heavy Atom Count | 13 | nih.gov |

These properties provide a foundational understanding of the compound, which is essential for its application in various research contexts.

Spectroscopic Data of Thiourea Derivatives

Spectroscopic analysis is a cornerstone in the characterization of organic compounds. For thiourea derivatives, techniques like ¹H NMR and ¹³C NMR provide detailed information about their molecular structure.

A study on various ethyl thiourea compounds provided the following general ranges for their spectroscopic signals:

| Spectroscopic Data | Chemical Shift (ppm) |

| ¹H NMR (Aromatic Protons) | 6.80 – 7.36 |

| ¹H NMR (Methylene and Methyl Protons of Ethyl Ring) | 1.1 – 3.7 |

| ¹³C NMR (C=S) | ~180.2 |

| ¹³C NMR (Aromatic Carbons) | 110.7 – 160.9 |

| ¹³C NMR (Ethyl Terminal Carbons) | 14.3 – 40.3 |

Source: scispace.com

These ranges are indicative of the typical electronic environments of the protons and carbons in thiourea derivatives and are crucial for confirming the successful synthesis and purity of these compounds.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-ethoxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-2-12-8-6-4-3-5-7(8)11-9(10)13/h3-6H,2H2,1H3,(H3,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUWYZMBGSSVKLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164811 | |

| Record name | Thiourea, (2-ethoxyphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1516-38-7 | |

| Record name | N-(2-Ethoxyphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, 1-(o-ethoxyphenyl)-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1516-38-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, (2-ethoxyphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1516-38-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 1 2 Ethoxyphenyl 2 Thiourea

Optimized Synthetic Pathways and Yield Enhancement Strategies

The synthesis of 1-(2-ethoxyphenyl)-2-thiourea is typically achieved through the reaction of 2-ethoxyaniline with a suitable thiocarbonyl source. The most common and direct method involves the nucleophilic addition of 2-ethoxyaniline to an isothiocyanate. While direct reaction with phenyl isothiocyanate is a common strategy for many thiourea (B124793) derivatives, the synthesis of the title compound often relies on the in situ generation of an isothiocyanate from ammonium (B1175870) thiocyanate (B1210189), followed by reaction with the primary amine. mdpi.com

Another well-established method involves the reaction of an amine with a benzoyl isothiocyanate, generated from benzoyl chloride and a thiocyanate salt, which produces an N-benzoyl-N'-arylthiourea derivative. nih.gov While this yields a more complex derivative, the underlying principle of amine addition to an isothiocyanate intermediate is the same.

Below is a table summarizing common synthetic conditions for analogous thiourea derivatives, which can be adapted for the optimized synthesis of this compound.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Typical Yield (%) |

| Substituted Aniline (B41778) | Phenylisothiocyanate | Acetone | Reflux, 10 hours | 85 |

| 2-Methoxyaniline | Benzoyl isothiocyanate (from Benzoyl chloride and KSCN) | Anhydrous Acetone | Reflux, then stir for 2h at RT | >80 |

| Primary Amine | Ammonium thiocyanate / Acid Chloride | Anhydrous Acetone | Reflux | 70-90 |

This table is generated based on data from analogous syntheses and represents typical conditions and yields. nih.govdergipark.org.trsemanticscholar.org

Exploration of Novel Reaction Conditions for this compound Synthesis

Recent research has focused on developing more efficient and environmentally benign methods for the synthesis of thiourea derivatives. These novel approaches can be applied to the production of this compound.

Phase-Transfer Catalysis (PTC): This methodology has been successfully employed for the synthesis of related N,N'-disubstituted thiourea derivatives. tandfonline.com The synthesis of N-(2-ethoxyphenyl)-N′-(4-ethoxybenzoyl)-thiourea has been achieved at room temperature using PTC. tandfonline.com This technique enhances the reaction rate between reactants in different phases (e.g., a solid salt and a liquid organic solution), often leading to milder reaction conditions, shorter reaction times, and improved yields. This approach is a promising alternative to traditional homogeneous reaction conditions.

Green Synthesis Methods: A significant advancement is the development of synthetic routes that minimize the use of hazardous materials. One such method involves the one-step synthesis of thiourea derivatives in water, using phenoxysulfonyl chloride or its substituted analogues and a primary amine as raw materials. google.com This process avoids toxic reagents and volatile organic solvents, offering advantages such as low toxicity, mild reaction conditions (65-100°C), convenient product separation, and environmental friendliness. google.com This aqueous-based synthesis represents a significant step towards sustainable chemical production for compounds like this compound.

Reaction Mechanism Elucidation for this compound Formation

The formation of this compound, like other N-substituted thioureas, proceeds through a well-understood nucleophilic addition mechanism. mdpi.com The reaction is primarily between an amine (a nucleophile) and an isothiocyanate (an electrophile).

The key steps in the mechanism are as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-ethoxyaniline acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S).

Intermediate Formation: This attack leads to the formation of a transient, zwitterionic intermediate.

Proton Transfer: A proton is transferred from the amine nitrogen to the nitrogen of the original isothiocyanate group, resulting in the final, stable thiourea product.

In syntheses where ammonium thiocyanate and an acid chloride are used, an acyl isothiocyanate is generated in situ. The amine then attacks this intermediate in the same nucleophilic addition fashion. mdpi.com If the starting material is a thiocyanate salt in an acidic medium, it is believed to first form isothiocyanic acid (HNCS), which then reacts with the amine.

Studies on the oxidation of thiourea to thiourea dioxide suggest a complex mechanism that can involve intermediates like formamidine (B1211174) disulfide, which is subsequently oxidized. google.com While this pertains to an oxidation reaction rather than the primary formation, it highlights the complex reactivity of the thiourea core. Computational studies using density functional theory (DFT) have also been employed to investigate the oxidation mechanisms of thiourea, identifying intermediates such as aminoiminomethanesulfenic acid, a tautomer of thiourea monoxide. researchgate.net These advanced investigations provide deep insight into the electronic behavior of the thiourea moiety.

Derivatization Strategies and Analogue Synthesis Based on the this compound Scaffold

The this compound scaffold is a versatile platform for the synthesis of a wide array of derivatives and analogues. The presence of two reactive N-H groups and a sulfur atom allows for various chemical transformations. researchgate.net

N-Acylation: The nitrogen atoms can be acylated to produce N-acylthiourea derivatives. This is commonly achieved by reacting the parent thiourea with an acid chloride in the presence of a base. nih.gov These acyl derivatives have distinct chemical properties and are used in various applications, including as ligands in coordination chemistry. researchgate.netnih.gov

Complexation with Metals: The thiourea moiety, with its soft sulfur donor and hard nitrogen donors, is an excellent ligand for coordinating with transition metals. nih.gov Derivatives of this compound can be used to synthesize novel metal complexes, such as those with platinum(II), which have been investigated for various biological activities. nih.gov

Synthesis of Heterocyclic Compounds: Thiourea derivatives are valuable precursors for the synthesis of various sulfur- and nitrogen-containing heterocyclic compounds. researchgate.net Cyclization reactions can be initiated at the thiourea core to form thiazoles, quinoxalines, and other important heterocyclic systems. researchgate.net

Use as Derivatization Reagents: The thiourea functional group itself can be incorporated into molecules designed as derivatization reagents for analytical purposes. nih.gov For instance, thiourea-containing molecules have been synthesized to react with carboxylic acids, enhancing their detection by electrospray ionization tandem mass spectrometry (ESI-MS/MS). nih.gov This strategy could be adapted using the this compound structure to create specialized analytical reagents.

The table below outlines potential derivatization strategies for the this compound scaffold.

| Reaction Type | Reagent | Resulting Structure |

| N-Acylation | Benzoyl Chloride | 1-Benzoyl-3-(2-ethoxyphenyl)thiourea |

| Complexation | Platinum(II) chloride precursor | [Pt(this compound)X₂] complex |

| Heterocycle Formation | α-Haloketone | 2-Amino-thiazole derivative |

| Alkylation | Alkyl Halide | N-alkyl or S-alkyl isothiourea derivative |

Crystallographic Analysis and Solid State Structural Elucidation of 1 2 Ethoxyphenyl 2 Thiourea

Single Crystal X-ray Diffraction Studies of 1-(2-Ethoxyphenyl)-2-thiourea

A single-crystal X-ray diffraction study of this compound would be necessary to determine its precise three-dimensional atomic arrangement in the solid state. This powerful analytical technique would provide accurate measurements of bond lengths, bond angles, and torsion angles within the molecule.

Should a suitable single crystal of this compound be grown, the crystallographic experiment would yield a set of crystallographic parameters. These parameters would be presented in a data table, which would typically include:

| Parameter | Value |

| Chemical Formula | C9H12N2OS |

| Formula Weight | 196.27 |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

| Absorption Coefficient (mm⁻¹) | To be determined |

| F(000) | To be determined |

This table represents a template for the data that would be obtained from a single-crystal X-ray diffraction experiment. The values are currently marked as "To be determined" due to the absence of published experimental data.

Analysis of Intermolecular Interactions and Crystal Packing in this compound

The crystal packing of this compound would be governed by a network of non-covalent interactions. Analysis of the crystal structure would reveal the nature and geometry of these interactions, which are crucial for the stability of the crystal lattice.

Key intermolecular interactions that would be investigated include:

Hydrogen Bonding: The N-H groups of the thiourea (B124793) moiety are strong hydrogen bond donors, while the sulfur atom and the oxygen atom of the ethoxy group are potential hydrogen bond acceptors. It would be expected to observe N-H···S and potentially N-H···O hydrogen bonds, which could lead to the formation of dimers, chains, or more complex three-dimensional networks.

π-π Stacking: The presence of the ethoxyphenyl ring would likely lead to π-π stacking interactions between adjacent molecules, further stabilizing the crystal structure.

A detailed analysis would quantify the distances and angles of these interactions, providing insight into the supramolecular assembly of the compound in the solid state.

Polymorphism and Co-crystallization Phenomena Involving this compound

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, including thiourea derivatives. Different polymorphs of a compound can exhibit distinct physical properties. A thorough investigation of this compound would involve screening for different polymorphic forms by varying crystallization conditions such as solvent, temperature, and cooling rate.

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another area of interest. The hydrogen bonding capabilities of the thiourea group in this compound make it a prime candidate for forming co-crystals with other molecules (co-formers) that have complementary functional groups. Research in this area would explore the potential of this compound to form novel solid forms with tailored properties. To date, no specific studies on the polymorphism or co-crystallization of this compound have been reported in the scientific literature.

Conformational Analysis in the Solid State for this compound

The molecular conformation of this compound in the solid state would be determined by the torsion angles around its single bonds. Of particular interest would be:

The orientation of the ethoxyphenyl group relative to the thiourea moiety.

The conformation of the ethoxy group itself.

The planarity of the thiourea backbone.

The solid-state conformation is a result of a balance between intramolecular steric and electronic effects and the stabilizing influence of intermolecular interactions within the crystal lattice. A crystallographic study would provide the precise values for these torsion angles, allowing for a detailed description of the molecule's shape in its crystalline form. This information is fundamental for understanding the structure-property relationships of the compound.

Advanced Spectroscopic Characterization and Vibrational Analysis of 1 2 Ethoxyphenyl 2 Thiourea

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 1-(2-Ethoxyphenyl)-2-thiourea, both ¹H and ¹³C NMR spectroscopy provide definitive evidence for its structural integrity by identifying the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum, distinct signals corresponding to the ethoxy protons, the aromatic protons on the phenyl ring, and the protons of the thiourea (B124793) moiety are expected. The ethoxy group should present as a triplet for the terminal methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons due to spin-spin coupling. The protons of the two N-H groups are anticipated to appear as broad singlets, with their chemical shifts potentially influenced by solvent and concentration. The four protons on the substituted benzene (B151609) ring would appear as a complex multiplet in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides complementary information. The most downfield signal is typically that of the thiocarbonyl (C=S) carbon, a key indicator of the thiourea functional group. mdpi.com The carbon atoms of the phenyl ring would resonate in the aromatic region, with the carbon atom directly attached to the oxygen of the ethoxy group appearing at a characteristic downfield shift. The methylene and methyl carbons of the ethoxy group would be observed in the upfield, aliphatic region of the spectrum. nih.gov

Detailed assignments, based on data from analogous N-aryl thiourea structures, are presented below. mdpi.commdpi.com

Interactive Data Table: Predicted NMR Spectral Data for this compound

| ¹H NMR | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -NH-Ph | 9.0 - 9.5 | Broad Singlet | |

| -NH₂ | 7.5 - 8.5 | Broad Singlet | |

| Ar-H | 6.9 - 7.4 | Multiplet | |

| -OCH₂- | 4.0 - 4.2 | Quartet | |

| -CH₃ | 1.3 - 1.5 | Triplet | |

| ¹³C NMR | Nucleus | Predicted Chemical Shift (δ, ppm) | |

| C=S | 178 - 182 | ||

| Ar-C (C-O) | 145 - 150 | ||

| Ar-C | 110 - 135 | ||

| -OCH₂- | 63 - 65 | ||

| -CH₃ | 14 - 16 |

Fourier Transform Infrared (FTIR) and Raman Spectroscopic Studies of Vibrational Modes

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, offers profound insight into the functional groups and bonding arrangements within a molecule. The analysis of this compound reveals characteristic vibrational modes that confirm its structure.

The FTIR spectrum is expected to be dominated by several key absorption bands. The N-H stretching vibrations of the primary and secondary amine groups in the thiourea moiety typically appear as broad bands in the 3100-3400 cm⁻¹ region. mdpi.com The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethoxy group appear just below 3000 cm⁻¹.

The thioamide group (-NH-C=S) gives rise to several characteristic bands. The C-N stretching and N-H bending vibrations often couple and appear in the 1400-1600 cm⁻¹ region. The C=S stretching vibration is a key marker for thioureas and is typically found in the 700-850 cm⁻¹ range, although its position can be influenced by coupling with other modes. researchgate.net The presence of the ethoxy group is confirmed by strong C-O-C asymmetric stretching vibrations, usually located around 1250 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the C=S bond, which often yields a strong Raman signal.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique |

| 3100 - 3400 | N-H Stretching (Amine & Amide) | FTIR, Raman |

| 3000 - 3100 | Aromatic C-H Stretching | FTIR, Raman |

| 2850 - 2980 | Aliphatic C-H Stretching (-CH₂, -CH₃) | FTIR, Raman |

| 1500 - 1600 | Aromatic C=C Stretching | FTIR, Raman |

| 1400 - 1550 | N-H Bending / C-N Stretching | FTIR |

| ~1250 | Asymmetric C-O-C Stretching (Ether) | FTIR |

| 700 - 850 | C=S Stretching (Thioamide) | FTIR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorptions arising from its two primary chromophores: the substituted phenyl ring and the thiocarbonyl (C=S) group. nih.gov

Two main types of electronic transitions are expected: π → π* and n → π. The phenyl ring gives rise to intense π → π transitions, typically observed at shorter wavelengths (around 200-280 nm). The thiocarbonyl group also contributes to these transitions.

The C=S group contains non-bonding electrons (n) on the sulfur atom, allowing for a lower-energy n → π* transition. This absorption band is typically of lower intensity and appears at a longer wavelength, often in the 290-330 nm region. researchgate.netnih.govukm.my The exact position and intensity of these absorption maxima can be influenced by the solvent polarity.

Interactive Data Table: Electronic Transitions for this compound

| Expected λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition Type | Chromophore |

| 200 - 280 | High | π → π | Phenyl Ring, C=S |

| 290 - 330 | Low to Medium | n → π | C=S |

Mass Spectrometric Fragmentation Pathways and Isotopic Abundance Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound through the analysis of its fragmentation patterns. The molecular formula of this compound is C₉H₁₂N₂OS, corresponding to a molecular weight of 196.27 g/mol . chemicalbook.com

Upon electron impact (EI) ionization, the molecule is expected to form a molecular ion (M⁺˙) at m/z 196. A characteristic feature confirming the presence of sulfur is the M+2 peak at m/z 198, with an intensity of approximately 4.4% relative to the M⁺˙ peak, corresponding to the natural abundance of the ³⁴S isotope.

The fragmentation of the molecular ion can proceed through several pathways. A prominent fragmentation route for N-aryl thioureas involves the formation of an isothiocyanate ion. For this compound, this would involve the loss of ammonia (B1221849) (NH₃) to yield the 2-ethoxyphenyl isothiocyanate cation at m/z 179.

Other significant fragmentation pathways include:

Loss of the ethyl group: Cleavage of the ethyl radical (•C₂H₅) from the ethoxy moiety would result in a fragment ion at m/z 167.

Loss of ethylene (B1197577): A McLafferty-type rearrangement can lead to the elimination of ethylene (C₂H₄) from the ethoxy group, producing a fragment ion corresponding to 1-(2-hydroxyphenyl)-2-thiourea at m/z 168.

Cleavage of the thiourea core: Fragmentation can occur at the C-N bond, leading to the formation of the 2-ethoxyaniline cation at m/z 137 or the thioformamide (B92385) cation ([NH₂CS]⁺) at m/z 60.

These fragmentation patterns provide a molecular fingerprint that helps to confirm the connectivity and arrangement of the atoms within the this compound structure.

Theoretical and Computational Chemistry Investigations of 1 2 Ethoxyphenyl 2 Thiourea

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic properties of molecules. By applying functionals like B3LYP with basis sets such as 6-311++G(d,p), the electronic behavior of 1-(2-ethoxyphenyl)-2-thiourea can be thoroughly investigated. mdpi.comrsc.orgresearchsquare.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For N-arylthiourea derivatives, the HOMO is typically localized on the electron-rich thiourea (B124793) moiety, particularly the sulfur atom, and extends to the phenyl ring. The LUMO is often distributed over the aromatic system. researchsquare.comresearchgate.net The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher reactivity. researchsquare.com

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These parameters provide a quantitative basis for predicting the chemical behavior of the molecule. mdpi.comirjweb.com

| Parameter | Formula | Typical Value (eV) for Aryl Thioureas | Description |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | ~ -6.10 | Energy of the highest occupied molecular orbital; related to electron-donating ability. researchsquare.com |

| LUMO Energy (ELUMO) | - | ~ -2.29 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. researchsquare.com |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 3.5 - 4.5 | Indicates chemical reactivity and stability. researchsquare.comresearchgate.net |

| Ionization Potential (IP) | -EHOMO | ~ 6.10 | The energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | ~ 2.29 | The energy released when an electron is added. |

| Chemical Hardness (η) | (IP - EA) / 2 | ~ 1.90 | Measures resistance to change in electron distribution. irjweb.com |

| Chemical Softness (S) | 1 / η | ~ 0.52 | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity (χ) | (IP + EA) / 2 | ~ 4.19 | The power of an atom to attract electrons to itself. |

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map visualizes the charge distribution across a molecule, identifying sites for electrophilic and nucleophilic attack. mdpi.com For a molecule like this compound, the MEP map would typically show:

Negative Potential (Red/Yellow): Concentrated around the sulfur atom of the thiocarbonyl group (C=S), indicating the primary site for electrophilic attack. mdpi.comresearchgate.net

Positive Potential (Blue): Localized around the N-H protons of the thiourea group, highlighting these as the most likely sites for nucleophilic attack. mdpi.comresearchgate.net

Quantum Chemical Modeling of Reaction Mechanisms Involving this compound

Quantum chemical calculations are instrumental in elucidating the step-by-step mechanisms of chemical reactions, including the identification of transition states and intermediates.

Metal Complexation: Thiourea derivatives are effective ligands for metal ions due to the electron-donating sulfur atom. mdpi.com DFT calculations can model the reaction mechanism of this compound with various metal ions (e.g., Pd(II), Pt(II), Ni(II)). mdpi.comresearchgate.net These studies can determine the preferred coordination mode, which can be monodentate through the sulfur atom or bidentate, involving both a nitrogen and the sulfur atom in a chelating fashion. mdpi.commdpi.com By calculating the energies of reactants, transition states, and products, a complete reaction energy profile can be constructed to understand the thermodynamics and kinetics of complex formation. mdpi.com

Tautomerism: Thiourea derivatives can exist in equilibrium between thione (C=S) and thiol (C-SH) tautomeric forms. nih.gov Quantum chemical methods can be employed to calculate the relative energies of these tautomers to predict which form is more stable. Furthermore, these models can determine the energy barrier for the proton transfer reaction, providing insight into the kinetics of the tautomerization process under different conditions. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their conformational changes and interactions with the environment. acs.orgnih.gov

Solvent Effects: The solvent environment can significantly influence the conformation and reactivity of a molecule. MD simulations using explicit solvent models (e.g., water) can provide a detailed picture of solute-solvent interactions. scispace.com By calculating Radial Distribution Functions (RDFs), it is possible to identify the structure of the solvation shells around specific functional groups. For this compound, RDF analysis would likely show strong hydrogen bonding interactions between water molecules and the N-H protons and the sulfur atom. scispace.comnih.gov These simulations can also reveal how solvent polarity affects the equilibrium between different conformers, as a polar solvent might stabilize a conformer with a larger dipole moment. acs.orgbohrium.com

Prediction of Spectroscopic Parameters via Ab Initio and DFT Methods

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for confirming molecular structures and interpreting experimental spectra. rsc.org

Vibrational Spectroscopy (FT-IR): DFT calculations can accurately predict the vibrational frequencies of a molecule. researchsquare.com The calculated frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and other systematic errors. researchsquare.com This allows for a direct comparison with experimental FT-IR spectra, aiding in the assignment of key vibrational bands.

| Vibrational Mode | Typical Calculated Wavenumber (cm-1) | Description |

|---|---|---|

| N-H Stretching | 3150 - 3400 | Associated with the amine groups of the thiourea moiety. mdpi.com |

| C-H Stretching (Aromatic) | 3000 - 3100 | From the ethoxyphenyl ring. |

| C-H Stretching (Aliphatic) | 2850 - 3000 | From the ethyl group. |

| C=N Stretching | 1540 - 1570 | Part of the thioamide vibrational bands. mdpi.com |

| C=C Stretching (Aromatic) | 1400 - 1600 | From the phenyl ring. |

| C=S Stretching | 840 - 860 | Characteristic thiocarbonyl stretch. mdpi.com |

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov Calculated chemical shifts are typically reported relative to a standard (e.g., Tetramethylsilane, TMS). These predictions are invaluable for assigning signals in complex experimental spectra and confirming the proposed molecular structure. nih.govresearchgate.net

| Atom Type | Predicted Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H (N-H) | ~9.7 | Amide protons of the thiourea group. nih.govresearchgate.net |

| ¹H (Aromatic) | 6.9 - 7.5 | Protons on the ethoxyphenyl ring. nih.gov |

| ¹H (-O-CH₂) | ~4.0 | Methylene (B1212753) protons of the ethoxy group. |

| ¹H (-CH₃) | ~1.4 | Methyl protons of the ethoxy group. |

| ¹³C (C=S) | ~175 | Thiocarbonyl carbon. mdpi.com |

| ¹³C (Aromatic) | 110 - 155 | Carbons of the phenyl ring. |

| ¹³C (-O-CH₂) | ~64 | Methylene carbon of the ethoxy group. |

| ¹³C (-CH₃) | ~15 | Methyl carbon of the ethoxy group. |

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. mdpi.com This approach provides information about the vertical excitation energies, corresponding wavelengths of maximum absorption (λmax), and oscillator strengths (f). youtube.com For aryl thioureas, the primary absorption bands in the UV-Vis region typically arise from π→π* and n→π* electronic transitions originating from the aromatic system and the thiocarbonyl group. researchgate.netresearchgate.net

Reactivity and Reaction Mechanism Studies of 1 2 Ethoxyphenyl 2 Thiourea

General Reactivity Patterns of the Thiourea (B124793) Moiety

The thiourea functional group, characterized by the structure R₂N−C(=S)−NR₂, is central to the reactivity of 1-(2-Ethoxyphenyl)-2-thiourea. Its chemical behavior is largely dictated by the thiocarbonyl group (C=S) and the adjacent nitrogen atoms.

A key feature of thiourea is its existence in two tautomeric forms: the thione form, which contains the C=S double bond, and the thiol form (an isothiourea), which contains a C-S single bond and an S-H group. wikipedia.orgwikipedia.org In aqueous solutions, the thione form is predominant. wikipedia.orgwikipedia.org This tautomerism is crucial as it influences the molecule's reaction pathways. researchgate.net

The sulfur atom of the thiocarbonyl group is highly nucleophilic, a property enhanced by the polarizable and relatively weak C=S double bond. wikipedia.org This allows thiourea and its derivatives to readily engage in various reactions. For instance, the sulfur atom can attack alkyl halides in an S-alkylation reaction to form isothiouronium salts. wikipedia.org These salts can subsequently be hydrolyzed to yield thiols, making thiourea a useful reagent for introducing sulfur into molecules. wikipedia.org The sulfur atom is also the site of protonation in acidic conditions. wikipedia.org

Thiourea derivatives can act as reducing agents; for example, they can reduce peroxides to their corresponding diols. wikipedia.org The sulfur atom can also be oxidized by various agents, such as hydrogen peroxide or iodine, to form products like thiourea dioxide or disulfides, respectively. wikipedia.org Furthermore, the nucleophilic nature of the sulfur atom allows thioureas to form stable coordination complexes with a variety of metal ions. wikipedia.orgmdpi.com

In addition to the sulfur atom, the nitrogen atoms of the thiourea moiety also exhibit nucleophilic character and are fundamental to its role as a building block in heterocyclic synthesis. wikipedia.org The nitrogen atoms can participate in condensation and cyclization reactions, leading to the formation of a wide array of heterocyclic compounds. wikipedia.org

Electrophilic and Nucleophilic Substitution Reactions Involving the Phenyl Ring

The phenyl ring of this compound is substituted with two groups positioned ortho to each other: an ethoxy group (-OCH₂CH₃) and the thiourea group (-NHCSNH₂). The reactivity of this aromatic ring toward substitution reactions is governed by the electronic properties of these substituents.

Electrophilic Aromatic Substitution: Both the ethoxy group and the N-substituted thiourea group are classified as activating, ortho-, para-directing groups for electrophilic aromatic substitution (EAS). aakash.ac.inleah4sci.com

Ethoxy Group (-OEt): This is a strong activating group. The oxygen atom, being adjacent to the ring, possesses lone pairs of electrons that it can donate to the benzene (B151609) ring through a resonance effect (+M). jove.com This donation increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to attack by electrophiles. aakash.ac.injove.com

Thiourea Group (-NHCSNH₂): The nitrogen atom directly attached to the phenyl ring also has a lone pair of electrons, which it can donate into the ring via resonance. Similar to an amino or substituted amino group, this makes it a strong activating, ortho-, para-director. aakash.ac.in

With both groups being ortho-para directors, they work synergistically to activate the ring towards electrophilic attack. chemistrysteps.com The primary positions for substitution would be the carbon atoms para to each group (positions 4 and 5) and, to a lesser extent, the ortho positions, which might be subject to steric hindrance from the existing large substituents. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur preferentially at the positions para to the ethoxy and thiourea moieties.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution typically requires an aromatic ring that is electron-deficient, usually achieved by the presence of strong electron-withdrawing groups. The phenyl ring in this compound is electron-rich due to the presence of two strong electron-donating groups (ethoxy and amino). jove.com Consequently, the ring is highly deactivated towards attack by nucleophiles, and nucleophilic aromatic substitution reactions are not expected to occur under normal conditions.

Cyclization Reactions and Heterocyclic Formation from this compound

N-aryl thioureas are versatile precursors for the synthesis of a wide range of heterocyclic compounds, owing to the reactive nucleophilic centers on both the sulfur and nitrogen atoms. nih.gov this compound can undergo various cyclization reactions with appropriate bifunctional reagents to form five- or six-membered heterocyclic rings.

Common cyclization reactions involving aryl thioureas include:

Formation of Thiazolidinones: Aryl thioureas can react with α-haloacetic acids or their derivatives, like chloroacetyl chloride or ethyl bromoacetate, to form thiazolidinone rings. nih.govnih.govresearchgate.net For instance, N,N-disubstituted thioureas can be cyclized with dialkyl acetylenedicarboxylates to yield thiazolidinone derivatives. nih.gov The reaction generally proceeds via initial S-alkylation by the haloacetyl group, followed by an intramolecular cyclization involving one of the nitrogen atoms.

Formation of Benzothiazoles: Oxidative cyclization of N-aryl thioureas is a common route to synthesize 2-aminobenzothiazole (B30445) derivatives. mdpi.comorganic-chemistry.org This intramolecular reaction typically involves the formation of a new C-S bond between the thiocarbonyl sulfur and an ortho-carbon of the phenyl ring. While the ethoxy group at the ortho position of this compound would block direct cyclization at that site, reactions involving external reagents can still lead to other heterocyclic systems. For example, a one-pot reaction of an aniline (B41778) derivative, an aldehyde, and thiourea can yield C-2 substituted benzothiazoles. nih.gov

Formation of Other Heterocycles: Depending on the co-reactant, various other heterocyclic systems can be synthesized. Reaction with β-dicarbonyl compounds can lead to the formation of pyrimidine (B1678525) derivatives after cyclization and subsequent desulfurization. wikipedia.org

The table below summarizes typical cyclization reactions that N-aryl thioureas undergo, which are analogous to the potential reactions of this compound.

| Thiourea Reactant | Co-reactant | Resulting Heterocycle | Reference |

|---|---|---|---|

| N,N-disubstituted thioureas | Dialkyl acetylenedicarboxylates | Thiazolidinones | nih.govnih.gov |

| N-(Benzothiazol-2-yl)-N′-(Aryl)thioureas | Chloroacetamide | 2-(N-thiazolidin-2-ene-4-one)-benzothiazoles | mdpi.com |

| N-Aryl thioureas | Malonic acid / Acetyl chloride | Thiobarbituric acids | nih.gov |

| Thiourea derivatives | Bromoacyl bromides | Iminothiazolidinones | researchgate.net |

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

While specific kinetic and thermodynamic data for reactions of this compound are not extensively documented in the literature, the general principles governing its reactivity can be inferred from studies on analogous thiourea derivatives.

Kinetic Aspects: The rates of reactions involving this compound, such as electrophilic substitution or cyclization, are influenced by several factors:

Reactant Concentration: Reaction rates are generally dependent on the concentration of the reactants, as described by the reaction's rate law.

Temperature: Increasing the reaction temperature typically increases the reaction rate by providing more molecules with the necessary activation energy. bibliotekanauki.pl However, very high temperatures can sometimes lead to decomposition or the formation of side products. bibliotekanauki.pl

Catalysts: Many reactions of thioureas, particularly cyclizations, are facilitated by acid or base catalysts. Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate.

Solvent: The choice of solvent can significantly affect reaction kinetics. Solvent polarity can influence the stability of reactants, intermediates, and transition states, which in turn affects the activation energy of the reaction.

Kinetic studies on other thiourea systems, such as their oxidation or reactions with electrophiles, have been performed to elucidate reaction mechanisms. acs.orgacs.org For example, density functional theory (DFT) has been employed to investigate the mechanism and enantioselectivity of thiourea-catalyzed reactions, providing insight into transition state energies. diva-portal.org

Thermodynamic Aspects: The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG), which accounts for changes in both enthalpy (ΔH) and entropy (ΔS). A negative ΔG indicates a spontaneous, or thermodynamically favorable, reaction.

Cyclization Reactions: The formation of stable five- or six-membered heterocyclic rings from this compound is generally a thermodynamically favorable process. The formation of new stable sigma bonds and a conjugated ring system often results in a negative enthalpy change.

Equilibrium: Many reactions, including tautomerism, are reversible and exist in a state of equilibrium. wikipedia.org The position of this equilibrium is determined by the relative thermodynamic stability of the reactants and products. For instance, the control over product formation in some thiourea cyclizations can be achieved by altering temperature and solvent, shifting the balance between kinetically and thermodynamically controlled products. researchgate.net

Computational Studies: Quantum-chemical calculations, such as DFT, are valuable tools for predicting the thermodynamic parameters of reactions. nih.govmdpi.com Such studies can calculate the heats of formation of reactants, products, and intermediates, allowing for the determination of reaction enthalpies and the relative stability of different isomers or reaction pathways. biopolymers.org.ua

Coordination Chemistry and Metal Complexation Studies of 1 2 Ethoxyphenyl 2 Thiourea

Ligand Binding Modes of 1-(2-Ethoxyphenyl)-2-thiourea to Transition Metal Ions

Specific experimental or computational studies detailing the binding modes of this compound with various transition metal ions are not available in the reviewed scientific literature.

Synthesis and Structural Elucidation of Metal Complexes of this compound

While a patent mentions the synthesis of a platinum complex with this compound, comprehensive procedures for a range of metal complexes and their detailed structural elucidation, such as single-crystal X-ray diffraction data, are not publicly documented.

Spectroscopic and Computational Analysis of Metal-Ligand Interactions

No specific spectroscopic (e.g., detailed IR, NMR, UV-Vis) or computational (e.g., DFT) analyses focused on the metal-ligand interactions in complexes of this compound have been found in peer-reviewed journals.

Mechanistic Studies of Metal Complex Formation and Stability

There is a lack of published research on the kinetics, thermodynamics, or reaction mechanisms governing the formation and stability of metal complexes with this compound.

Biological Interactions and Mechanistic Research of 1 2 Ethoxyphenyl 2 Thiourea

Molecular Docking and Computational Predictions of Biomolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed in drug discovery to predict the binding affinity and mode of action of a novel compound with a known biological target, typically a protein or enzyme.

For 1-(2-Ethoxyphenyl)-2-thiourea, a typical molecular docking study would involve:

Preparation of the Ligand Structure: The 3D structure of this compound would be generated and optimized for its conformational energy.

Selection of a Biological Target: Based on the activities of structurally similar thiourea (B124793) derivatives, potential protein targets would be selected from databases such as the Protein Data Bank (PDB).

Docking Simulation: Using specialized software, the ligand would be virtually docked into the active site of the target protein. The software would calculate various possible binding poses and score them based on factors like binding energy and intermolecular interactions.

The output of such a study would typically be a table of docking scores, indicating the predicted binding affinity, and a list of interacting amino acid residues within the protein's active site. Unfortunately, no published studies were found that provide these specific data for this compound.

Table 8.1: Hypothetical Molecular Docking Data for this compound (Note: This table is for illustrative purposes only and is not based on experimental data.)

| Target Protein | Docking Score (kcal/mol) | Interacting Residues (Predicted) |

| Tyrosinase | - | His, Phe, Val |

| Urease | - | Ni(II), His, Asp |

| Reverse Transcriptase | - | Lys, Tyr, Asp |

Enzymatic Inhibition Studies and Kinetic Analysis

Enzymatic inhibition assays are experimental procedures used to determine the ability of a compound to reduce the activity of a specific enzyme. These studies are crucial for understanding the mechanism of action of a potential drug. Kinetic analysis further elucidates how the inhibitor interacts with the enzyme, for instance, whether it is a competitive, non-competitive, or uncompetitive inhibitor.

For this compound, such studies would involve incubating the compound with a purified enzyme and its substrate and measuring the rate of product formation. Key parameters derived from these experiments include:

IC50: The concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Ki: The inhibition constant, which provides a measure of the inhibitor's binding affinity.

Despite the known enzyme inhibitory potential of many thiourea derivatives, specific IC50 or Ki values for this compound against any enzyme are not available in the reviewed literature.

Table 8.2: Hypothetical Enzymatic Inhibition Data for this compound (Note: This table is for illustrative purposes only and is not based on experimental data.)

| Enzyme | IC50 (µM) | Ki (µM) | Type of Inhibition |

| Mushroom Tyrosinase | - | - | - |

| Jack Bean Urease | - | - | - |

| HIV-1 Reverse Transcriptase | - | - | - |

Receptor Binding Assays and Signal Transduction Pathway Modulation

Receptor binding assays are used to measure the affinity of a compound for a specific receptor. These assays are fundamental in pharmacology for identifying compounds that may act as agonists or antagonists at a particular receptor. Subsequent studies on signal transduction pathways can then reveal how the binding of the compound to the receptor initiates a cellular response.

A typical receptor binding assay for this compound would involve a radioligand that is known to bind to the target receptor. The ability of this compound to displace the radioligand would be measured, and from this, its binding affinity (often expressed as Kd, the dissociation constant) can be determined.

Research on the modulation of signal transduction pathways would investigate the downstream effects of receptor binding, such as changes in the levels of second messengers (e.g., cAMP) or the phosphorylation state of key signaling proteins. No such studies have been published for this compound.

Structure-Activity Relationship (SAR) at the Molecular Interaction Level

Structure-Activity Relationship (SAR) studies involve synthesizing and testing a series of structurally related compounds to understand how specific chemical features influence their biological activity. At the molecular interaction level, SAR aims to correlate changes in the compound's structure with its binding affinity and interaction with the target protein.

For this compound, an SAR study would involve modifying the ethoxyphenyl group (e.g., changing the position or nature of the ethoxy group, introducing other substituents) and the thiourea moiety and then evaluating the biological activity of these new analogs. This would help to identify the key structural features required for activity.

While SAR studies have been conducted for various classes of thiourea derivatives, a specific SAR analysis focused on this compound and its close analogs is not available in the current body of scientific literature.

Emerging Scientific Applications and Interdisciplinary Research Directions for 1 2 Ethoxyphenyl 2 Thiourea

Catalytic Applications of 1-(2-Ethoxyphenyl)-2-thiourea and its Metal Complexes

The thiourea (B124793) functional group is a powerful motif in organocatalysis, primarily due to its ability to act as a hydrogen-bond donor. This allows it to activate electrophiles, such as carbonyls and imines, making them more susceptible to nucleophilic attack. The two N-H protons of the thiourea unit in this compound can form a bidentate hydrogen-bonding interaction with substrates, a key feature in many catalytic cycles. harvard.edu

While specific catalytic applications of this compound are not yet extensively documented, the broader class of aryl thiourea derivatives has been successfully employed in a variety of transformations. chemrxiv.org These include Michael additions, Strecker syntheses, and Mannich reactions. libretexts.org The 2-ethoxy group on the phenyl ring of this compound can influence its catalytic activity through both steric and electronic effects, potentially leading to unique selectivity in certain reactions.

Furthermore, the sulfur atom of the thiourea group can coordinate to metal centers, opening up the possibility of using this compound as a ligand in transition metal catalysis. Metal complexes of thiourea derivatives have shown catalytic activity in reactions such as cross-coupling and reduction of nitro compounds. researchgate.net The coordination of this compound to a metal center can modulate the metal's reactivity and create a chiral environment for asymmetric catalysis if the ligand is appropriately modified. The dual functionality of the thiourea group, acting as both a hydrogen-bond donor and a Lewis base through the sulfur atom, can also be exploited in cooperative catalytic systems. nih.gov

Below is a table summarizing the types of catalytic reactions where thiourea derivatives similar to this compound have been successfully applied.

| Catalytic Reaction | Role of Thiourea Derivative | Example of Catalyst |

| Michael Addition | Activation of nitroolefins via hydrogen bonding. | Bifunctional thiourea with a tertiary amine. libretexts.org |

| Strecker Synthesis | Activation of imines towards addition of HCN. | Chiral thiourea derivatives. libretexts.org |

| Glycosylation | Stereospecific activation of glycosyl chlorides. | Macrocyclic bis-thiourea derivatives. nih.gov |

| Aza-Sakurai Cyclization | Anion-binding and Lewis base activation. | Chiral thiourea catalysts. nih.gov |

Supramolecular Assembly and Self-Organization Based on this compound

The ability of the thiourea moiety to form robust and directional hydrogen bonds makes this compound an excellent building block for supramolecular chemistry. The N-H protons of the thiourea group can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. These interactions can lead to the formation of well-defined one-, two-, and three-dimensional supramolecular architectures. mersin.edu.trresearchgate.net

The study of hydrogen-bonding motifs in thiourea derivatives is crucial for understanding their self-organization behavior. Different conformations of the thiourea group (e.g., syn or anti) can lead to different hydrogen-bonding patterns and, consequently, different supramolecular assemblies. nih.gov The "polar hydrophobic" nature of the thiourea group suggests that its hydrogen-bonding networks can be less hydrated in aqueous environments, which could be advantageous for creating stable assemblies in water. nih.gov

The table below outlines the key intermolecular interactions that can drive the supramolecular assembly of this compound.

| Interaction Type | Description | Potential Role in Assembly |

| N-H···S Hydrogen Bond | Strong and directional interaction between the thiourea N-H and the sulfur atom of another molecule. | Formation of dimers and extended chains. mersin.edu.tr |

| N-H···O Hydrogen Bond | Interaction between the thiourea N-H and the oxygen of the ethoxy group. | Can lead to alternative packing motifs. |

| π-π Stacking | Interaction between the aromatic rings of adjacent molecules. | Contributes to the stability of layered structures. nih.gov |

| C-H···π Interaction | Weak interaction between C-H bonds and the aromatic ring. | Fine-tunes the overall molecular packing. nih.gov |

Chemo-sensing Mechanisms and Selective Recognition Studies

The hydrogen-bonding capabilities of the thiourea group also make this compound a promising candidate for the development of chemical sensors, particularly for anions. The two N-H groups can act as a recognition site, binding to anions through hydrogen bonds. This interaction can lead to a detectable signal, such as a change in color or fluorescence, if a suitable signaling unit is incorporated into the molecule. nih.gov

The mechanism of sensing can involve either simple hydrogen-bond formation or a deprotonation event, depending on the basicity of the anion and the acidity of the thiourea N-H protons. rsc.org In the presence of strongly basic anions like fluoride, the thiourea can be deprotonated, leading to a significant change in its electronic properties and a strong colorimetric response. nih.gov

The following table presents examples of anions that are commonly targeted by thiourea-based chemosensors and the typical binding mechanisms.

| Target Anion | Binding Mechanism | Signaling Method |

| Fluoride (F⁻) | Deprotonation of the thiourea N-H groups. rsc.org | Colorimetric or fluorescent change. |

| Acetate (AcO⁻) | Hydrogen bonding to the thiourea N-H groups. elsevierpure.com | UV-Vis or fluorescence spectroscopy. |

| Dihydrogen Phosphate (H₂PO₄⁻) | Strong hydrogen bonding, often with high selectivity. elsevierpure.com | Changes in UV-Vis or fluorescence spectra. |

| Cyanide (CN⁻) | Can involve both hydrogen bonding and deprotonation. | Colorimetric detection. researchgate.net |

Integration of this compound in Advanced Functional Materials

The unique properties of this compound make it a valuable component for the creation of advanced functional materials. Its ability to participate in hydrogen bonding and its potential to act as a ligand for metal ions can be harnessed to develop new polymers, gels, and composite materials with tailored properties.

One area of interest is the incorporation of thiourea derivatives into polymer chains. This can be achieved either by synthesizing monomers containing the thiourea moiety or by modifying existing polymers. The resulting materials can exhibit enhanced mechanical properties, thermal stability, and adhesive capabilities due to the presence of the hydrogen-bonding thiourea groups. mdpi.com For example, thiourea-containing polymers have been investigated for use in dental materials, where they can act as reducing agents in redox polymerization systems. nih.govgoogle.com

The ability of thiourea derivatives to bind to metal ions can also be exploited in the development of functional materials for applications such as catalysis, sensing, or drug delivery. echemcom.com Metal-organic frameworks (MOFs) or coordination polymers incorporating this compound as a linker could exhibit interesting porous structures and selective binding properties.

Furthermore, the self-assembly properties of this compound could be utilized to create supramolecular gels or liquid crystals. The formation of these materials is driven by the non-covalent interactions discussed in section 9.2, and their properties can be sensitive to external stimuli such as temperature, pH, or the presence of specific analytes.

The table below summarizes potential applications of this compound in advanced functional materials.

| Material Type | Role of this compound | Potential Application |

| Polymers | As a monomer or a modifying agent to introduce hydrogen bonding. | Adhesives, dental composites, high-performance plastics. mdpi.comnih.gov |

| Metal-Organic Frameworks (MOFs) | As an organic linker to connect metal nodes. | Gas storage, separation, catalysis. |

| Supramolecular Gels | As a gelator that self-assembles into a fibrous network. | Drug delivery, tissue engineering, environmental remediation. |

| Sensors | Immobilized on a solid support for the detection of specific analytes. | Environmental monitoring, medical diagnostics. |

Challenges and Future Research Perspectives in the Study of 1 2 Ethoxyphenyl 2 Thiourea

Addressing Synthetic Challenges for Complex Derivatives

The synthesis of simple thiourea (B124793) derivatives is often straightforward, but the creation of more complex and functionally diverse analogues of 1-(2-ethoxyphenyl)-2-thiourea presents considerable challenges. A primary future goal is to move beyond single-step reactions to develop multi-step synthetic pathways that allow for precise control over the final molecular architecture.

One of the main challenges is the efficient and accessible synthesis of these compounds. nih.gov Traditional methods, while effective for basic structures, can be inefficient for generating large libraries of diverse derivatives needed for high-throughput screening. nih.gov Future research will likely focus on overcoming these limitations through innovative synthetic strategies.

Key areas for future development include:

Multi-component Reactions: Designing one-pot reactions where multiple starting materials combine to form complex products, reducing the number of steps, saving time, and minimizing waste.

Flow Chemistry: Utilizing continuous-flow synthesis can offer better control over reaction parameters, improve safety, and facilitate the rapid production of a library of derivatives for screening purposes. nih.gov This approach allows for quicker optimization and scale-up compared to traditional batch processing.

Orthogonal Protecting Group Strategies: Developing methods to selectively protect and deprotect various functional groups on the this compound scaffold will be crucial for synthesizing highly functionalized and complex target molecules without unintended side reactions.

Overcoming these synthetic hurdles is essential for unlocking the full potential of this class of compounds, enabling the creation of derivatives with tailored properties for specific applications.

Development of Advanced Characterization Techniques

While standard analytical methods provide foundational structural information, a deeper understanding of the properties and behavior of this compound derivatives requires the application and development of more advanced characterization techniques. The current structural characterization of novel thiourea derivatives typically relies on a suite of established spectroscopic and crystallographic methods. orientjchem.org

| Technique | Information Provided |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies key functional groups, such as N-H, C=S, and C=O bonds. tubitak.gov.trresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C) | Elucidates the precise connectivity and chemical environment of atoms within the molecule. tubitak.gov.truobaghdad.edu.iq |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. orientjchem.org |

| Single-Crystal X-ray Diffraction | Provides the definitive three-dimensional atomic arrangement in the solid state. orientjchem.org |

| Thermal Analysis (TGA/DSC) | Investigates thermal stability and phase transitions. tubitak.gov.trresearchgate.net |

Future research should aim to move beyond static structural confirmation towards a dynamic understanding of these molecules. Advanced techniques that could provide deeper insights include:

2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC will be indispensable for unambiguously assigning the structures of highly complex derivatives where simple 1D spectra are insufficient.

In-situ Spectroscopy: Utilizing techniques like real-time NMR or IR spectroscopy to monitor reactions as they happen can provide crucial mechanistic information, helping to optimize synthetic routes.

Advanced Mass Spectrometry: Techniques such as tandem MS (MS/MS) can be used to probe fragmentation pathways, aiding in the structural elucidation of unknown products and metabolites.

Computational Chemistry: Integrating experimental data with Density Functional Theory (DFT) calculations can offer profound insights into the electronic structure, reactivity, and spectral properties of these molecules, guiding the interpretation of experimental results. researchgate.net

The development and application of these advanced methods will enable a more comprehensive characterization, linking molecular structure to function.

Expansion of Biological and Catalytic Application Spectrum

Thiourea derivatives are a versatile class of compounds with a wide array of reported biological activities and catalytic uses. mdpi.comresearchgate.net A significant future direction for this compound is the systematic exploration of its potential across this broad spectrum. While many thioureas have been investigated, the specific potential of the 1-(2-ethoxyphenyl) scaffold remains largely untapped.

The known biological activities of the broader thiourea class are extensive, suggesting numerous avenues for investigation. mdpi.comresearchgate.net

| Potential Biological Application | Description |

| Antimicrobial | Activity against various strains of bacteria and fungi, including drug-resistant variants. mdpi.com |

| Anticancer | Inhibition of cancer cell line growth and the potential to overcome treatment resistance. mdpi.comksu.edu.tr |

| Antiviral | Potential activity against various viruses. researchgate.net |

| Enzyme Inhibition | Inhibition of enzymes such as urease, cholinesterase, and tyrosinase, relevant to various disease states. nih.govresearchgate.netacs.org |

| Antiprotozoal | Activity against parasites like Leishmania, the causative agent of leishmaniasis. mdpi.com |

| Antioxidant | Ability to scavenge free radicals, which is relevant in preventing oxidative stress-related damage. uobaghdad.edu.iq |

Beyond medicine, thiourea derivatives have shown promise in materials science and analytical chemistry.

Catalysis: They can act as reducing agents in redox initiator systems for polymerization, which is particularly relevant in the formulation of dental materials. mdpi.com

Ion Sensing: The thiourea moiety can bind to metal ions, enabling its use in fluorescent or colorimetric sensors for detecting heavy metals like mercury. nih.govorientjchem.org

Future research should involve comprehensive screening programs to evaluate this compound and its newly synthesized derivatives for these and other potential applications, thereby expanding their utility in medicine, materials science, and beyond.

Predictive Modeling and Data-Driven Research in Thiourea Chemistry

The integration of computational chemistry and data-driven approaches represents a paradigm shift in chemical research, moving from serendipitous discovery to rational design. For this compound, these predictive tools are crucial for accelerating the discovery and optimization of new derivatives with desired properties.

Computational methods are increasingly being used to guide the synthesis and evaluation of thiourea compounds. nih.gov These in silico techniques can predict various properties before a compound is ever synthesized, saving significant time and resources.

| Modeling Technique | Application in Thiourea Research |

| Molecular Docking | Predicts how a molecule binds to a biological target (e.g., an enzyme or receptor), helping to estimate its potential biological activity. nih.govuobaghdad.edu.iqacs.org |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate the chemical structure of compounds with their biological activity, allowing for the prediction of potency for new designs. farmaciajournal.com |

| ADMET Prediction | Assesses the drug-likeness of a compound by predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity profile. ksu.edu.trmdpi.com |

| Density Functional Theory (DFT) | Investigates the electronic structure and reactivity of molecules, providing insights into their stability and reaction mechanisms. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulates the movement and interaction of molecules over time, offering insights into binding stability and conformational changes. researchgate.net |

The future of research on this compound will heavily rely on a synergistic relationship between experimental work and computational modeling. The key is to build large, high-quality datasets of synthesized compounds and their measured properties. These datasets can then be used to train and validate more accurate predictive models. This data-driven feedback loop—where predictions guide synthesis, and experimental results refine the models—will be the engine for the efficient discovery of next-generation thiourea derivatives with optimized performance for biological and catalytic applications.

Q & A

Q. What are the optimized synthetic routes for 1-(2-Ethoxyphenyl)-2-thiourea, and how can by-product formation be minimized?

Thiourea derivatives are typically synthesized via the reaction of aryl amines with thiophosgene or ammonium thiocyanate under acidic conditions. For this compound, the ethoxy group may influence reactivity due to its electron-donating nature. Optimized protocols often involve:

- Stepwise control : Reacting 2-ethoxyaniline with thiourea or thiocyanate salts in ethanol/HCl at 60–80°C .

- Purification : Recrystallization using ethanol/water mixtures to isolate the product from unreacted starting materials or thiourea dimers .

- By-product mitigation : Monitoring reaction progress via TLC (silica gel, hexane/ethyl acetate) to optimize stoichiometry and reaction time.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR (DMSO-d6) identify the ethoxy group (δ ~4.0 ppm for OCH2CH3) and thiourea protons (δ ~9–10 ppm for NH groups) .

- IR : Strong absorption bands at ~3200 cm (N-H stretch) and ~1250 cm (C=S stretch) confirm the thiourea moiety .

- X-ray crystallography : For crystal structure determination, SHELXL refinement software is widely used to resolve hydrogen bonding patterns (e.g., N-H···S interactions) .

Q. How can the purity of this compound be validated for biological assays?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) using acetonitrile/water gradients (70:30 v/v) .

- Elemental analysis : Verify C, H, N, and S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What computational strategies can predict the electronic properties of this compound?

- DFT calculations : Gaussian or ORCA software can model frontier molecular orbitals (HOMO/LUMO) to assess reactivity. The ethoxy group’s electron-donating effect lowers the HOMO energy, influencing nucleophilic behavior .

- Molecular docking : AutoDock Vina predicts binding affinity with biological targets (e.g., enzymes or receptors) by simulating interactions between the thiourea’s sulfur atom and active-site residues .

Q. How do structural modifications (e.g., substituent position) affect the biological activity of arylthioureas?

Comparative studies on analogs (e.g., 1-(4-Ethoxyphenyl)-2-thiourea or 1-(2-Chlorophenyl)-2-thiourea ) reveal:

- Substituent effects : Electron-withdrawing groups (e.g., Cl) enhance hydrogen-bonding capacity, while ethoxy groups improve solubility .

- Bioactivity : Thioureas with para-substituents show higher cytotoxicity in vitro due to improved membrane permeability .

Q. What experimental approaches are used to study the stability of this compound under physiological conditions?

Q. How can crystallographic data resolve ambiguities in hydrogen-bonding networks for thiourea derivatives?

Q. What methodologies assess the ligand potential of this compound in coordination chemistry?

- Complexation studies : React with transition metals (e.g., Cu(II) or Pd(II)) in methanol, followed by UV-Vis spectroscopy to monitor ligand-to-metal charge transfer bands .

- Single-crystal analysis : Determine coordination geometry (e.g., square planar vs. tetrahedral) using X-ray diffraction .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for this compound: How can these be resolved?

- Source variability : Commercial samples may differ in purity due to synthesis/purification methods. Independent validation via DSC (Differential Scanning Calorimetry) is recommended .

- Polymorphism : Crystallize the compound in multiple solvents (e.g., ethanol vs. DMF) to identify polymorphic forms with distinct melting points .

Q. Conflicting bioactivity results across studies: What factors contribute to this variability?

- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7), solvent (DMSO concentration), or exposure time (24 vs. 48 hours) significantly impact IC50 values .

- Compound stability : Degradation during storage (e.g., oxidation of the thiourea group) may reduce efficacy. Validate stability via LC-MS before assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten